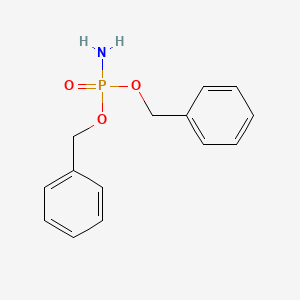

Dibenzyl phosphoramidate

Descripción general

Descripción

Dibenzyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibenzyl phosphoramidate can be synthesized through the Atherton-Todd reaction, which involves the reaction of dibenzyl phosphite with ammonia or primary amines in the presence of carbon tetrachloride . The reaction conditions typically include a base to facilitate the formation of the phosphoramidate bond .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Atherton-Todd reaction conditions to achieve higher yields and purity. This may include the use of different nucleophiles and bases to enhance the reaction efficiency .

Análisis De Reacciones Químicas

Reactions with Azido Alcohols

One of the notable reactions of dibenzyl phosphoramidate involves its interaction with azido alcohols. Research indicates that dibenzyl N,N-diisopropylphosphoramidite can react with β-, γ-, and δ-azido alcohols to form cyclic phosphoramidates. The reaction proceeds through an intramolecular Staudinger mechanism, producing 6- and 7-membered cyclic structures under specific conditions.

-

Reaction Conditions:

-

Temperature: Room temperature for optimal product formation.

-

Solvent: Typically conducted in anhydrous conditions to prevent hydrolysis.

-

The detailed mechanism involves the formation of azido phosphite intermediates, which can further undergo oxidation to yield azido phosphates. The complexity of these reactions increases at elevated temperatures, where major products may not be isolated .

Atherton–Todd Reaction

The Atherton–Todd reaction is another significant pathway for synthesizing this compound. This reaction involves the interaction between dialkyl phosphites and primary amines in the presence of halogenated solvents like carbon tetrachloride or bromotrichloromethane.

-

Mechanism Overview:

-

The initial step forms a dialkyl trichloromethylphosphonate intermediate.

-

Subsequent nucleophilic attack by the amine leads to the formation of phosphoramidate.

-

This reaction's efficiency can vary based on the structure of the amine used, with triethylamine showing a notably higher catalytic activity compared to other amines .

Data Tables

Aplicaciones Científicas De Investigación

Dibenzyl diethylphosphoramidite is a phosphoramidite compound with the molecular formula C₁₈H₃₂NO₂P. It is a versatile phosphitylating agent, useful in forming phosphodiester bonds during oligonucleotide synthesis and in creating other phosphorus-containing compounds. While dibenzyl diethylphosphoramidite itself may not have direct biological activity, its derivatives and products play a significant role in biochemistry and molecular biology, including therapeutic applications like antisense oligonucleotides and RNA interference technologies.

Applications in Nucleotide and Oligonucleotide Synthesis

- Nucleotide Synthesis Dibenzyl diethylphosphoramidite is utilized in nucleotide synthesis for research and therapeutic purposes.

- Oligonucleotide Synthesis It plays a crucial role in the synthesis of oligonucleotides, which have therapeutic, diagnostic, research, and nanomaterial applications . Oligonucleotides can be limited in their natural forms due to instability against nucleases and poor cell penetration .

Role in Muscular Dystrophy Treatment

- DMD Oligonucleotides Dibenzyl diethylphosphoramidite is used in the creation of DMD (Dystrophin Modulating Domain) oligonucleotides . These are designed to modulate the skipping of exons in the dystrophin gene for treating muscular dystrophy .

- Exon Skipping DMD oligonucleotides can enhance the splicing of DMD exons, such as exon 51 or 53 .

- Reducing Toxicity and Inflammation The development of DMD oligonucleotides aims to reduce toxicity and inflammation, which are challenges associated with muscular dystrophy treatments . These modified oligonucleotides can also have enhanced antagonism of hTLR9 activity, potentially benefiting conditions associated with inflammation .

Phosphoramidates in Various Fields

- Agriculture Phosphoramidates are employed in pest management for crop protection by affecting the nervous system of pests and insects . They also act as urease inhibitors, enhancing the availability of urea, a nitrogenous fertilizer .

- Medicinal Chemistry Phosphoramidates have garnered interest in biomedicine because of their potential as antimicrobial, antioxidant, anticancer, antimalarial, antiviral, and anti-HIV drugs and prodrugs . The ProTide approach, which uses phosphoramidates for drug delivery, enhances the efficacy and intracellular delivery of parent drugs .

- Controlled Drug Release Due to their hydrolytic degradability under acidic conditions, phosphoramidates are used in controlled drug release systems .

Atherton-Todd Reaction

- Phosphoramidate Synthesis The Atherton-Todd (AT) reaction, is used for synthesizing phosphoramidates by reacting dialkyl phosphite with a primary amine in the presence of carbon tetrachloride . The AT reaction has been modified and extended to different nucleophiles .

- Biological Applications The Atherton-Todd reaction is employed to produce compounds for biological applications, including activating phenol groups as phosphates for subsequent transformations .

Mecanismo De Acción

The mechanism of action of dibenzyl phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable phosphoryl bonds with various substrates . These interactions are crucial for its applications in organic synthesis and biological studies .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to dibenzyl phosphoramidate include other phosphoramidates such as diethyl phosphoramidate and diphenyl phosphoramidate . These compounds share similar chemical structures and properties but differ in their specific substituents and reactivity.

Uniqueness

This compound is unique due to its specific benzyl substituents, which confer distinct chemical properties and reactivity compared to other phosphoramidates . This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Actividad Biológica

Dibenzyl phosphoramidate is a significant compound in organic synthesis, particularly in the fields of medicinal chemistry and biochemistry. Its biological activity is primarily linked to its role as a coupling reagent in peptide synthesis, but recent studies have also explored its potential applications in various biological contexts, including cancer research and enzyme interactions.

This compound (DBP) is characterized by its versatility as a reagent. It serves as a powerful coupling agent for forming amide bonds between amino acids, which is crucial for synthesizing peptides and small proteins. This property makes it invaluable in pharmaceutical and biotechnological applications . Furthermore, DBP can be utilized to synthesize various functionalized molecules, including pharmaceutical intermediates and agrochemicals .

Biological Activity and Mechanisms

Recent research has highlighted the biological implications of this compound beyond its synthetic utility. Notably, studies have focused on its interactions with azido alcohols, revealing that DBP can facilitate the formation of cyclic phosphoramidates through intramolecular Staudinger reactions. This reaction pathway has been shown to produce biologically relevant cyclic structures that may have therapeutic potential .

Case Study: Antiproliferative Effects

A significant area of investigation regarding DBP involves its antiproliferative effects on cancer cells. For instance, a study evaluated the effects of compounds synthesized using this compound on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited substantial antiproliferative activity, with IC50 values ranging from 10 to 33 nM. These compounds were found to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Compounds Derived from this compound

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Colchicine-binding site interaction |

| 10p | MCF-7 | 33 | Cell cycle arrest in G2/M phase |

Enzyme Interactions

This compound has also been shown to interact with enzymes involved in lipid signaling pathways. For example, it has been utilized in the synthesis of phosphatidic acids, which play critical roles in cell signaling and membrane dynamics . The efficient synthesis of these compounds using DBP highlights its potential utility in biochemical research and therapeutic developments.

Propiedades

IUPAC Name |

[amino(phenylmethoxy)phosphoryl]oxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNUXDIQZKIQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280717 | |

| Record name | dibenzyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3905-76-8 | |

| Record name | Phosphoramidic acid, dibenzyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.